molecular formula C11H14ClNO2 B8727971 methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate

methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate

Cat. No.: B8727971
M. Wt: 227.69 g/mol
InChI Key: CHRQVZKXDGGIPE-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with a 4-chlorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzylamine with an appropriate acylating agent, such as acryloyl chloride, to form the intermediate 3-{[(4-chlorophenyl)methyl]amino}propanoic acid.

    Esterification: The intermediate is then subjected to esterification using methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of ester derivatives and their interactions with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

    Methyl 3-{[(4-bromophenyl)methyl]amino}propanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-{[(4-fluorophenyl)methyl]amino}propanoate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl 3-{[(4-methylphenyl)methyl]amino}propanoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 3-[(4-chlorophenyl)methylamino]propanoate

InChI

InChI=1S/C11H14ClNO2/c1-15-11(14)6-7-13-8-9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3

InChI Key

CHRQVZKXDGGIPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chlorobenzaldehyde (1 eq.) in MeOH were added NaHCO3 (1.3 eq.) and (β-alanine methyl ester hydrochloride (1.2 eq.). The reaction was stirred for 15 h at 20° C. under nitrogen, then cooled to 0° C. Sodium triacetoxyborohydride (1.5 eq.) was added portionwise. The reaction was then warmed to 20° C. and stirred for 8 h. The crude was concentrated under reduced pressure then partitioned between EtOAc and a saturated aqueous solution of NaHCO3. The aqueous layer was extracted twice with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/DCM/MeOH: 50/50/0, then 0/100/0, then 0/99/1) to afford 3-(4-chloro-benzylamino)-propionic acid methyl ester.
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